molecular formula C20H17N3O4S2 B2909661 methyl 3-(N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1795443-90-1

methyl 3-(N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2909661
CAS No.: 1795443-90-1
M. Wt: 427.49
InChI Key: SXASHCNWIAOLHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Several synthetic methods exist for preparing imidazo[1,2-a]pyridines. One notable approach involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This solvent- and catalyst-free method yields imidazo[1,2-a]pyridines in good to excellent yields. The advantages of this method include its speed, cleanliness, high yield, simple workup, and environmental friendliness .


Physical and Chemical Properties Analysis

  • Chemical Properties :
    • NMR Spectra : The compound exhibits characteristic peaks in both ^1H and ^13C NMR spectra, reflecting its unique functional groups .

Future Directions

: Kong, D., Wang, X., Shi, Z., Wu, M., Lin, Q., & Wang, X. (2016). Solvent- and catalyst-free synthesis of imidazo[1,2-a]pyridines under microwave irradiation. Journal of Chemical Research, 40, 529–531. Link : Synthesis, Characterization, and Anticancer Activity of Novel Imidazo [1,2-a]pyridine Derivatives. Russian Journal of Organic Chemistry, 58(11), 1785–1790. Link

Properties

IUPAC Name

methyl 3-[[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S2/c1-13-6-5-10-23-12-16(21-19(13)23)14-7-3-4-8-15(14)22-29(25,26)17-9-11-28-18(17)20(24)27-2/h3-12,22H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXASHCNWIAOLHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NS(=O)(=O)C4=C(SC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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